molecular formula C16H13N3O4S B5692737 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide

2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide

Cat. No. B5692737
M. Wt: 343.4 g/mol
InChI Key: ZFHVOGSBMJLAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide, also known as FTC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. FTC belongs to the class of hydrazinecarbothioamide derivatives and has been extensively studied for its biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide is not fully understood, but several studies have suggested that it works by inhibiting various enzymes and signaling pathways. One study showed that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Another study suggested that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide induces apoptosis, or programmed cell death, in cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to reduce the production of reactive oxygen species, which are known to play a role in various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity compared to other anticancer agents. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of using 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide and its potential for clinical use.

Synthesis Methods

The synthesis of 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide involves the reaction of 4-methyl-7-hydroxychromone-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furoyl hydrazine to form the hydrazide intermediate. The final product is obtained by reacting the hydrazide intermediate with carbon disulfide and sodium hydroxide.

Scientific Research Applications

2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been extensively studied for its biological activities, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. In vitro studies have shown that 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. In addition, 2-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(furan-2-carbonylamino)-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-7-14(20)23-13-8-10(4-5-11(9)13)17-16(24)19-18-15(21)12-3-2-6-22-12/h2-8H,1H3,(H,18,21)(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHVOGSBMJLAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-ylcarbonyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.